2-((1-Cyano-1-cyclopropylethyl)amino)-2-oxoethyl (2-chlorobenzoyl)alaninate
Description
Properties
IUPAC Name |
[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-[(2-chlorobenzoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-11(21-16(24)13-5-3-4-6-14(13)19)17(25)26-9-15(23)22-18(2,10-20)12-7-8-12/h3-6,11-12H,7-9H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXJNIWYRJYCSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(=O)NC(C)(C#N)C1CC1)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-Cyano-1-cyclopropylethyl)amino)-2-oxoethyl (2-chlorobenzoyl)alaninate is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 331.76 g/mol. The synthesis typically involves multi-step organic reactions, starting from commercially available precursors. Key steps may include the formation of the cyano group and the incorporation of the chlorobenzoyl moiety, which are crucial for the compound's biological properties.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study focusing on N-substituted phenyl-2-chloroacetamides showed effectiveness against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of halogenated substituents was linked to increased lipophilicity, enhancing cell membrane penetration and biological efficacy .
The mechanism of action for this class of compounds often involves enzyme inhibition through binding at active or allosteric sites. The cyano group and chlorobenzoyl moiety contribute significantly to the binding affinity, allowing these compounds to modulate enzyme activity effectively .
Case Studies and Experimental Data
- Antimicrobial Activity Testing : In vitro tests conducted on derivatives of chloroacetamides indicated that structural modifications significantly impact their antimicrobial efficacy. Compounds with specific substitutions demonstrated enhanced activity against E. coli and C. albicans, suggesting that further optimization could lead to potent new antimicrobial agents .
- Quantitative Structure-Activity Relationship (QSAR) : A QSAR analysis was performed on various derivatives to predict their biological activity based on structural features. This approach confirmed that certain functional groups enhance activity against specific pathogens, providing a framework for designing more effective compounds .
- Pharmacological Applications : Beyond antimicrobial effects, related compounds have shown promise in treating other conditions such as inflammation and cancer due to their ability to inhibit specific cellular pathways .
Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C15H16ClN3O3 | 331.76 g/mol | Antimicrobial, Enzyme Inhibition |
| N-(4-chlorophenyl)-2-chloroacetamide | C10H10ClN | 197.65 g/mol | Effective against Gram-positive bacteria |
| N-(3-bromophenyl)-2-chloroacetamide | C10H10BrN | 223.10 g/mol | Broad-spectrum antimicrobial |
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail these applications.
Antimicrobial Activity
Studies have shown that compounds with similar structures to 2-((1-Cyano-1-cyclopropylethyl)amino)-2-oxoethyl (2-chlorobenzoyl)alaninate demonstrate significant antimicrobial properties. For instance:
- In vitro Testing : The compound was evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results comparable to established antibiotics like penicillin G and ciprofloxacin .
Anticancer Activity
The compound's structure suggests potential efficacy against cancer cells:
- Cytotoxicity Studies : In vitro tests on human cancer cell lines indicated selective cytotoxicity, with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Table 2: Comparative Studies on Related Compounds
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values indicating promising anticancer potential. This suggests a pathway for development into effective anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Halogenated Aromatic Groups: The target compound’s 2-chlorobenzoyl group differs from AZD1152’s 3-fluorophenyl substituent .
Cyclopropane vs. Cyclohexane Rings :
- Lutetium Lu 177 vipivotide tetraxetan incorporates a cyclohexyl group, which offers conformational flexibility . In contrast, the target compound’s cyclopropyl ring imposes steric constraints, possibly reducing off-target interactions but limiting solubility.
Linker Diversity: The target compound uses an oxoethyl-amino linker, similar to AZD1152’s oxoethyl-pyrazolyl motif . Such linkers may facilitate hydrogen bonding or enzymatic cleavage for prodrug activation.
Pharmacokinetic and Pharmacodynamic Implications
- Metabolic Stability: The cyano group in the target compound could resist oxidative metabolism, akin to nitrile-containing drugs like cimetidine. However, the ester linkage may render it susceptible to hydrolysis, unlike the amide bonds in lutetium Lu 177 vipivotide tetraxetan .
- Target Selectivity : The 2-chlorobenzoyl group may mimic tyrosine or histidine residues in enzyme active sites, a strategy employed in kinase inhibitors (e.g., dasatinib). This contrasts with AZD1152’s fluorine-based electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
